molecular formula C16H13Br2IN2O4 B10898129 N'-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]-4-iodo-3-methoxybenzohydrazide

N'-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]-4-iodo-3-methoxybenzohydrazide

Cat. No.: B10898129
M. Wt: 584.00 g/mol
InChI Key: VYNIOIKPPUPYTK-IFRROFPPSA-N
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Description

N’~1~-[(E)-1-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-4-IODO-3-METHOXYBENZOHYDRAZIDE is a complex organic compound characterized by the presence of multiple halogen atoms and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-4-IODO-3-METHOXYBENZOHYDRAZIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde and 4-iodo-3-methoxybenzohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-4-IODO-3-METHOXYBENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

N’~1~-[(E)-1-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-4-IODO-3-METHOXYBENZOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N’~1~-[(E)-1-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-4-IODO-3-METHOXYBENZOHYDRAZIDE exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

    4-Iodo-3-methoxybenzohydrazide: Another precursor used in the synthetic route.

    Quinones: Oxidation products of the target compound.

Uniqueness

N’~1~-[(E)-1-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-4-IODO-3-METHOXYBENZOHYDRAZIDE is unique due to its combination of halogen atoms and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H13Br2IN2O4

Molecular Weight

584.00 g/mol

IUPAC Name

N-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-4-iodo-3-methoxybenzamide

InChI

InChI=1S/C16H13Br2IN2O4/c1-24-11-5-8(3-4-10(11)19)16(23)21-20-7-9-6-12(25-2)15(22)14(18)13(9)17/h3-7,22H,1-2H3,(H,21,23)/b20-7+

InChI Key

VYNIOIKPPUPYTK-IFRROFPPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)N/N=C/C2=CC(=C(C(=C2Br)Br)O)OC)I

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NN=CC2=CC(=C(C(=C2Br)Br)O)OC)I

Origin of Product

United States

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